molecular formula C13H15Cl2NO4S B7337108 (2S,3R)-N-(2,6-dichloro-3-methylphenyl)sulfonyl-3-methyloxolane-2-carboxamide

(2S,3R)-N-(2,6-dichloro-3-methylphenyl)sulfonyl-3-methyloxolane-2-carboxamide

Cat. No.: B7337108
M. Wt: 352.2 g/mol
InChI Key: RXGQAGMQNJEYLL-KCJUWKMLSA-N
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Description

(2S,3R)-N-(2,6-dichloro-3-methylphenyl)sulfonyl-3-methyloxolane-2-carboxamide, commonly known as DIDS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide derivative that is widely used as a pharmacological tool in various biomedical research studies.

Mechanism of Action

DIDS is known to block chloride channels and anion transporters by binding to a specific site on the channel or transporter. It binds to the extracellular side of the channel or transporter and blocks the movement of chloride ions or anions across the membrane. DIDS has been shown to block the activity of various chloride channels and anion transporters, including the cystic fibrosis transmembrane conductance regulator (CFTR), the volume-regulated anion channel (VRAC), and the calcium-activated chloride channel (CaCC).
Biochemical and Physiological Effects:
DIDS has been shown to have various biochemical and physiological effects in different biological systems. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration in cancer cells. DIDS has also been shown to inhibit the release of cytokines and chemokines in immune cells, thereby reducing inflammation. In neuronal cells, DIDS has been shown to inhibit the activity of glutamate transporters, leading to an increase in extracellular glutamate levels.

Advantages and Limitations for Lab Experiments

DIDS has several advantages as a pharmacological tool in scientific research. It is a potent and selective inhibitor of chloride channels and anion transporters, making it an ideal tool to study their physiological and pathological roles. DIDS is also stable and easy to use, making it a popular choice among researchers. However, DIDS has some limitations as well. It is known to have off-target effects, and its mechanism of action is not fully understood. Moreover, DIDS can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research on DIDS. One area of research is to investigate the role of DIDS in regulating ion channels and transporters in different biological systems. Another area of research is to study the effects of DIDS on cell signaling pathways and gene expression. Moreover, there is a need to develop more selective and potent inhibitors of chloride channels and anion transporters that can overcome the limitations of DIDS.

Synthesis Methods

DIDS is synthesized by reacting 2,6-dichloro-3-methylphenol with oxalyl chloride to obtain 2,6-dichloro-3-methylbenzoyl chloride. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to obtain the corresponding amide. The amide is further treated with sulfonyl chloride to obtain DIDS in the form of a white crystalline powder.

Scientific Research Applications

DIDS has been extensively used in various scientific research studies due to its ability to block chloride channels and anion transporters. It has been used as a pharmacological tool to study the physiological and pathological roles of chloride channels and anion transporters in various biological systems. DIDS has also been used to investigate the role of chloride channels in the regulation of cell volume, cell migration, and apoptosis.

Properties

IUPAC Name

(2S,3R)-N-(2,6-dichloro-3-methylphenyl)sulfonyl-3-methyloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO4S/c1-7-3-4-9(14)12(10(7)15)21(18,19)16-13(17)11-8(2)5-6-20-11/h3-4,8,11H,5-6H2,1-2H3,(H,16,17)/t8-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGQAGMQNJEYLL-KCJUWKMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1C(=O)NS(=O)(=O)C2=C(C=CC(=C2Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]1C(=O)NS(=O)(=O)C2=C(C=CC(=C2Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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